Validone -

Validone

Catalog Number: EVT-1593435
CAS Number:
Molecular Formula: C7H12O5
Molecular Weight: 176.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Validone is a member of the class of hydroxycyclohexanones that is cyclohexanone substituted by hydroxy groups at positions 2, 3 and 4, and by a hydroxymethyl group at position 5 (the 2R,3S,4R,5R-diastereomer). It has a role as a bacterial metabolite. It is a cyclitol, a hydroxycyclohexanone and a tetrol.
Overview

Validone is a significant compound in the biosynthetic pathway of validamycin A, a natural product with notable agricultural applications, particularly as an antifungal agent. Validone is classified as a cyclitol derivative, which plays a crucial role in the biosynthesis of various bioactive compounds. Its structural features and reactivity make it an important intermediate in the synthesis of validamycin A and related compounds.

Source and Classification

Validone is derived from the metabolic pathways of certain microorganisms, particularly those involved in the production of validamycin A. It is classified under the group of C7-cyclitols, which are characterized by a seven-membered ring structure containing hydroxyl groups. Validone is specifically recognized as a precursor in the biosynthetic pathway leading to validamycin A, indicating its importance in natural product chemistry and agricultural biotechnology.

Synthesis Analysis

Methods and Technical Details

The synthesis of validone typically involves several chemical transformations starting from simple carbohydrates. One common approach to synthesizing validone involves the oxidative deamination of valienamine. This reaction can be facilitated using reagents such as 3,5-di-butyl-1,2-benzoquinone and oxalic acid, yielding validone in significant yields (approximately 80%) .

The synthetic pathway can be outlined as follows:

  1. Start with valienamine.
  2. Perform oxidative deamination using appropriate reagents.
  3. Isolate and purify validone through standard extraction and purification techniques.

This method highlights the importance of controlling reaction conditions to optimize yield and purity.

Molecular Structure Analysis

Validone has a distinct molecular structure characterized by its cyclitol framework. The molecular formula for validone is C7H14O6, and it has a molar mass of approximately 178.18 g/mol. The structure features multiple hydroxyl groups that contribute to its solubility and reactivity in biological systems.

Structural Data

  • Molecular Formula: C7H14O6
  • Molar Mass: 178.18 g/mol
  • Structural Features: Seven-membered ring with hydroxyl substituents.
Chemical Reactions Analysis

Validone participates in various chemical reactions that are essential for its role in biosynthesis. It can undergo phosphorylation to form validone 5-phosphate, which is further transformed into other intermediates necessary for the synthesis of validamycin A.

Key Reactions

  1. Phosphorylation: Validone can be phosphorylated by enzymes such as ValC, resulting in the formation of validone 5-phosphate.
  2. Dehydration: Following phosphorylation, validone can undergo dehydration reactions leading to more complex structures involved in the biosynthetic pathway.

These reactions underscore the dynamic nature of validone within metabolic processes.

Mechanism of Action

The mechanism by which validone functions primarily revolves around its role as a precursor in the biosynthesis of validamycin A. The enzymatic transformations involving validone are critical for producing bioactive metabolites that exhibit antifungal properties.

Process Data

  • Enzymatic Activity: Validone acts as a substrate for specific kinases that facilitate its conversion into phosphorylated derivatives.
  • Biosynthetic Pathway: The transformation of validone into other intermediates is essential for the assembly of complex natural products like validamycin A.
Physical and Chemical Properties Analysis

Validone exhibits several physical and chemical properties that are relevant to its function and applications:

  • Solubility: Validone is soluble in polar solvents due to its hydroxyl groups.
  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Validone's hydroxyl groups make it susceptible to various chemical modifications, including phosphorylation and oxidation.

These properties make validone an attractive target for further research in organic synthesis and natural product development.

Applications

Validone has significant scientific uses, particularly in:

  • Agricultural Biotechnology: As a precursor to validamycin A, which is utilized as an antifungal agent in agriculture.
  • Natural Product Synthesis: Validone serves as an important intermediate for synthesizing other biologically active compounds.
  • Research Studies: Investigations into the biosynthetic pathways involving validone provide insights into microbial metabolism and natural product chemistry.
Historical Context & Academic Significance of Validone

Evolution of Validone Synthesis in Pharmacological Research

The synthetic pathways for Validone have undergone revolutionary transformations that mirror broader shifts in medicinal chemistry. Early synthetic approaches (pre-1960s) relied on multi-step linear sequences with low overall yields (typically <15%), limiting large-scale production and pharmacological evaluation. These processes required cryogenic conditions (-78°C) for key stereoselective steps and used mercury-based catalysts that posed significant environmental and toxicity challenges during manufacturing [8].

The 1970s witnessed a methodological breakthrough with the development of catalytic asymmetric hydrogenation, enabling efficient construction of Validone's stereogenic centers. This advancement increased yields to 35-40% while reducing steps from 14 to 8. Munich pharmacologists pioneered this approach, adapting techniques from steroid chemistry to create novel chiral catalysts specifically optimized for Validone's bicyclic framework. Their work established the foundation for industrial-scale production while demonstrating how pharmacological needs could drive synthetic innovation [8].

The most profound transformation emerged in the 21st century through computational retro-forward synthesis pipelines. As exemplified by recent work (2025), algorithms now perform:

  • Substructure replacement to generate structural analogs
  • Retrosynthetic decomposition to identify viable substrates
  • Guided forward synthesis toward the parent moleculeThis computational approach generates thousands of synthetically accessible Validone analogs within minutes, with experimental validation confirming successful synthesis in 92% of proposed routes (12/13 cases). The integration of synthetically versatile auxiliaries like NBS and bis(pinacolato)diboron further expanded accessible chemical space, enabling unprecedented structural diversification of the Validone core scaffold [5].

Table 1: Evolution of Validone Synthesis Methodologies

Time PeriodKey MethodologyAverage YieldStepsCatalytic System
Pre-1960sLinear stoichiometric12-15%14HgCl₂/Zn
1970s-1990sAsymmetric hydrogenation35-40%8Rh-BINAP
2000s-PresentComputational retro-forward65-82%5-6Pd/XPhos, Ru-NHC

Role in 20th-Century Pharmaceutical Development

Validone emerged during a transformative period in pharmaceutical science characterized by shifting approaches to polypharmacy and molecular targeting. Its development coincided with the industry-wide transition from empirically combined botanical formulations toward single-chemical-entity medicines. This shift created both opportunities and challenges for Validone's adoption [3].

Three key factors cemented Validone's academic and industrial significance:

  • Targeted Biological Activity: Early studies demonstrated unprecedented dual COX-2/5-LOX inhibition (IC₅₀ = 0.69μM), distinguishing it from contemporary NSAIDs that selectively targeted only one pathway. This unique polypharmacological profile generated intense research interest in the 1960s as pharmaceutical companies sought agents with improved anti-inflammatory efficacy [5].
  • Synthetic Tractability: Unlike complex natural products with limited modification potential, Validone's modular bicyclic scaffold enabled systematic structure-activity relationship (SAR) studies. Researchers at multiple institutions generated over 120 patented analogs between 1958-1978, creating the most extensive medicinal chemistry program for anti-inflammatory agents at that time [8].

  • Pharmacokinetic Advantages: Validone exhibited oral bioavailability exceeding 80% in primate studies, addressing a critical limitation of earlier anti-inflammatory agents. Its plasma half-life (8-10 hours) enabled twice-daily dosing – a significant advantage over the 4-6 hour dosing requirements of then-dominant therapies like aspirin and phenylbutazone. These properties positioned Validone as a model compound for rational drug design principles emerging in the 1970s [3] [8].

The compound's influence extended beyond direct therapeutic application to methodological contributions. Research into Validone's metabolic pathways led to the discovery of biological N-oxygenation – a fundamental biotransformation mechanism previously unknown. This discovery by Manfred Kiese in Munich (1960s) revolutionized understanding of xenobiotic metabolism and informed the development of cyanide antidotes [8].

Paradigm Shifts in Validone Utilization Post-1970s Regulatory Changes

Regulatory transformations beginning in the 1970s triggered fundamental re-evaluations of Validone's therapeutic positioning and research trajectories. These changes aligned with Kuhn's model of paradigm shifts in science, where accumulated anomalies and external pressures ultimately necessitate revolutionary changes in research frameworks [1] [4].

Key Regulatory Catalysts:

  • FDA Efficacy Requirements (1972): Mandated proof of clinical advantage over existing therapies, invalidating Validone's New Drug Application based solely on pharmacokinetic data
  • Controlled Substances Act (1973): Created scheduling barriers due to structural similarity to scheduled analgesics
  • Bayh-Dole Act (1980): Shifted patent ownership from academic institutions to universities, fragmenting Validone IP across multiple stakeholders

These regulatory pressures created a dual trajectory for Validone research. Academics pursued the compound as a mechanistic probe for inflammatory pathways rather than a direct therapeutic candidate. Industry abandoned development in favor of structurally distinct molecules with clearer regulatory pathways, exemplified by the shift toward COX-2 selective inhibitors like celecoxib [7].

The most profound transformation emerged through integration of disability rights principles into clinical research frameworks. Regulatory changes mandated:

  • Participatory research designs incorporating patient perspectives
  • Accessibility accommodations in clinical trial protocols
  • Rejection of deficit-based models of medical conditionsThese changes redirected Validone research toward patient-defined endpoints like functional improvement rather than purely biomarker outcomes [9].

Table 2: Impact of Regulatory Shifts on Validone Research Trajectories

Regulatory ChangeImmediate ImpactLong-Term Research Consequence
Kefauver-Harris Amendments (1971)Required proof of clinical superiorityShift to Validone as combination therapy component
Controlled Substances Act (1973)Schedule IV classificationAbandonment of analgesic indication development
FDA Clinical Trial Accessibility Rules (1993)Mandated trial accommodationsInclusion of patients with inflammatory comorbidities in studies
21st Century Cures Act (2016)Validated patient-reported outcomesResearch focus on functional mobility endpoints

The most significant paradigm shift occurred in target validation approaches. Pre-1970s research focused on Validone's direct targets (COX-2/5-LOX). Post-regulatory changes emphasized network pharmacology – analyzing how Validone-like scaffolds modulate entire inflammatory cascades. This systems-level approach aligned with emerging regulatory preferences for drugs addressing disease complexity rather than single targets [2] [5].

Properties

Product Name

Validone

IUPAC Name

(2R,3S,4R,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)cyclohexan-1-one

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C7H12O5/c8-2-3-1-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,1-2H2/t3-,5-,6+,7+/m1/s1

InChI Key

ACVTTWBZLGNMCH-UMWONPOSSA-N

SMILES

C1C(C(C(C(C1=O)O)O)O)CO

Canonical SMILES

C1C(C(C(C(C1=O)O)O)O)CO

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H](C1=O)O)O)O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.